molecular formula C16H15Cl2NO2S B2496543 2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2191404-87-0

2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2496543
CAS No.: 2191404-87-0
M. Wt: 356.26
InChI Key: KFHQQJGDUVXFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a dichlorophenoxy group, a thiophene ring, and a pyrrolidine moiety, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is further reacted with thiophene-3-carboxaldehyde in the presence of a base to form the corresponding thiophene derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.

    Thiophene-3-carboxaldehyde: Shares the thiophene ring but lacks the pyrrolidine moiety.

    1-(2,4-Dichlorophenoxy)-3-(thiophen-3-yl)propan-2-one: Similar structure but with a different carbon chain length.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, differentiates it from simpler analogs and contributes to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c17-13-1-2-15(14(18)7-13)21-9-16(20)19-5-3-11(8-19)12-4-6-22-10-12/h1-2,4,6-7,10-11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQQJGDUVXFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.